molecular formula C9H18N2O4 B3166077 (S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate CAS No. 90703-08-5

(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate

Cat. No. B3166077
CAS RN: 90703-08-5
M. Wt: 218.25 g/mol
InChI Key: XUPIRCKOYWMVKF-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .


Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis, especially under acidic or alkaline conditions, to yield the corresponding alcohol and amine . They can also react with Grignard reagents to form substituted ureas .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates, for example, are typically solid at room temperature, but their melting points can vary widely. They are generally soluble in organic solvents .

Scientific Research Applications

Biodegradation and Environmental Fate

Carbamates, including compounds structurally related to (S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate, have been the subject of environmental studies due to their use in various applications and their potential environmental impact. Studies have examined the biodegradation pathways, environmental fate, and the potential for natural attenuation of compounds like ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), which share functional groups or structural similarities with carbamates (Thornton et al., 2020); (Fiorenza & Rifai, 2003). These studies highlight the capability of microorganisms to degrade such compounds under aerobic conditions, potentially offering a pathway for mitigating environmental contamination.

Applications in Environmental Remediation

The research into the environmental behavior of carbamates and ethers like MTBE underscores their persistence in groundwater and soil, but also points to the evolving understanding of microbial communities' ability to adapt and degrade these substances. This knowledge is crucial for developing bioremediation strategies to tackle pollution caused by such chemicals. The ongoing discovery of microorganisms capable of degrading these compounds suggests the possibility of bioaugmentation and biostimulation approaches to enhance the natural attenuation processes in contaminated sites (Davis & Erickson, 2004).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, carbamate pesticides work by inhibiting the enzyme acetylcholinesterase, disrupting nerve signal transmission in insects .

Safety and Hazards

Like all chemicals, carbamates should be handled with care. Some carbamates are known to be toxic and can cause a range of symptoms if ingested, inhaled, or come into contact with the skin .

properties

IUPAC Name

tert-butyl N-[(2S)-3-hydroxy-1-(methylamino)-1-oxopropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-6(5-12)7(13)10-4/h6,12H,5H2,1-4H3,(H,10,13)(H,11,14)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUPIRCKOYWMVKF-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (3-hydroxy-1-(methylamino)-1-oxopropan-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.